2-Chloro-4-pyridin-4-yl-1,3,5-triazine

説明

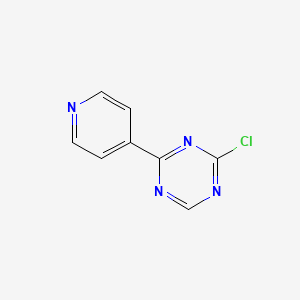

Structure

2D Structure

特性

IUPAC Name |

2-chloro-4-pyridin-4-yl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN4/c9-8-12-5-11-7(13-8)6-1-3-10-4-2-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSOWFUYVWTDQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Starting Material: Cyanuric Chloride

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is the fundamental reagent used for synthesizing this compound. It is commercially available and widely utilized due to its three reactive chlorine atoms that can be selectively substituted.

Stepwise Nucleophilic Substitution

The preparation proceeds in a multi-step manner:

Step 1: Partial substitution of cyanuric chloride

The first substitution typically occurs at position 4 (or 6) by reacting cyanuric chloride with pyridin-4-yl nucleophile (e.g., 4-aminopyridine or 4-pyridyl lithium reagents) under controlled temperature (often 0–10 °C) to avoid multiple substitutions. This yields 2,6-dichloro-4-pyridin-4-yl-1,3,5-triazine or related intermediates.Step 2: Selective retention of chlorine at position 2

The chlorine at position 2 is preserved to maintain the characteristic reactivity of the compound. This selectivity is achieved by controlling reaction conditions such as temperature, solvent, and stoichiometry.Step 3: Further functionalization or purification

The intermediate can be purified by recrystallization or chromatography. Additional substitutions at position 6 may be performed depending on the target derivative.

Representative Synthetic Procedure from Literature

A detailed synthetic route was reported by Al Rasheed et al. (2020), where cyanuric chloride was first reacted with different amines to afford 2-chloro-4,6-disubstituted-1,3,5-triazine derivatives. When pyridine derivatives were used as nucleophiles, the reaction proceeded smoothly in ethanol under reflux with catalytic acetic acid to yield hydrazino derivatives and subsequently the target triazine compounds. The reaction progress was monitored by thin-layer chromatography (TLC), and products were isolated by filtration and drying.

Reaction Conditions and Solvents

Solvents: Ethanol is commonly used for substitution reactions involving amines and pyridine derivatives due to its polarity and ability to dissolve both reactants and products. Dimethylformamide (DMF) is also employed in some cases, especially for the initial dissolution of cyanuric chloride.

Temperature: The substitution reactions are typically performed at low temperatures (5–10 °C) initially to control reactivity, followed by refluxing (around 78 °C for ethanol) to complete the reaction.

Catalysts: Small amounts of acetic acid are used to catalyze condensation reactions involving hydrazine derivatives and aldehydes in the synthesis of related triazine compounds.

Purification Techniques

Recrystallization: The crude product is often purified by recrystallization from solvents such as heptane or ethanol to enhance purity, sometimes achieving over 99% purity.

Filtration and Washing: After reaction completion, the solid product is filtered, washed with cold ethanol or water, and dried under vacuum.

Data Table Summarizing Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) |

| Nucleophile | Pyridin-4-yl derivatives (e.g., 4-aminopyridine) |

| Solvent | Ethanol, DMF |

| Temperature | Initial 5–10 °C, then reflux (ethanol ~78 °C) |

| Reaction Time | 2–6 hours |

| Catalyst | Acetic acid (catalytic amounts) |

| Purification | Recrystallization (heptane or ethanol), filtration, drying |

| Yield | Generally good yields reported (70–95%) |

| Characterization Methods | FTIR, 1H-NMR, 13C-NMR, elemental analysis |

Research Findings and Observations

The substitution of cyanuric chloride with pyridin-4-yl nucleophiles proceeds efficiently under mild conditions, allowing selective mono-substitution at position 4 while retaining the chlorine at position 2.

The use of hydrazine hydrate intermediates enables further functionalization and derivatization of the triazine ring, expanding the scope of accessible compounds.

Purification by recrystallization in heptane is effective in enhancing purity and yield, as demonstrated in related triazine derivatives preparation.

The synthetic route is scalable, with industrial-scale reactions reported using similar conditions, indicating practical applicability.

Comparative Notes on Related Compounds

While direct preparation methods for this compound are less frequently detailed in patents, analogous methods for 2-chloro-4,6-dimethoxy-1,3,5-triazine provide insight into reaction conditions and purification strategies. These methods employ cyanuric chloride and nucleophiles under controlled temperature with DMF as solvent and heptane recrystallization to achieve high yields and purity.

化学反応の分析

Types of Reactions: 2-Chloro-4-pyridin-4-yl-1,3,5-triazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium carbonate, potassium carbonate, and solvents such as dioxane or dichloroethane.

Coupling Reactions: Palladium catalysts, organoboron reagents, and bases like potassium phosphate.

Major Products:

- Substituted triazines with various functional groups depending on the nucleophile used.

- Biaryl compounds from coupling reactions .

科学的研究の応用

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of 1,3,5-triazine, including those containing the pyridine moiety, exhibit cytotoxic effects against various cancer cell lines. For instance, a study highlighted the synthesis of novel 2,4,6-trisubstituted 1,3,5-triazine derivatives that demonstrated significant cytotoxicity in human colon cancer cell lines (DLD-1 and HT-29) through apoptosis induction and inhibition of key signaling pathways involved in cell proliferation .

Enzyme Inhibition

Compounds based on the triazine structure have shown promise as inhibitors of phosphatidylinositol 3-kinases (PI3K), which are critical in tumorigenesis. One particular derivative demonstrated strong inhibitory activity against PI3K and was characterized as a potent brain-penetrant agent with favorable pharmacokinetic properties . This suggests potential applications in treating brain tumors and central nervous system metastases.

Antimicrobial Properties

Research has also focused on the antimicrobial properties of triazine derivatives. A series of compounds were synthesized and tested for antibacterial and antifungal activities, showing remarkable efficacy compared to standard drugs . This highlights their potential use in developing new antimicrobial agents.

Herbicidal Activity

The structural characteristics of 2-chloro-4-pyridin-4-yl-1,3,5-triazine make it a candidate for use as a herbicide. Some studies have reported that triazine derivatives exhibit herbicidal properties by inhibiting photosynthesis in plants, which can be exploited for agricultural weed management .

Synthetic Pathways

The synthesis of this compound can be achieved through various methods involving the functionalization of cyanuric chloride or other precursors . These synthetic routes are essential for producing this compound on a larger scale for both research and industrial applications.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Induces apoptosis in colon cancer cells |

| Enzyme inhibitors | Potent PI3K inhibitor with brain penetration | |

| Antimicrobial agents | Effective against bacteria and fungi | |

| Agricultural Applications | Herbicides | Inhibits photosynthesis in target weeds |

| Chemical Synthesis | Synthesis methods | Functionalization of cyanuric chloride |

Case Studies

Case Study 1: Anticancer Research

A novel series of triazine nitrogen mustards was synthesized to evaluate their anticancer properties. The most effective derivative exhibited significant cytotoxicity against colorectal cancer cells and induced apoptosis through specific intracellular pathways .

Case Study 2: Enzyme Targeting

Research on a specific triazine derivative revealed its capability to inhibit PI3K activity effectively. This compound showed promising results in preclinical models for treating various cancers, indicating its potential as a therapeutic agent .

作用機序

The mechanism of action of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine depends on its application:

Antimicrobial Activity: It disrupts microbial cell wall synthesis or interferes with essential enzymes.

Anticancer Activity: It may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.

類似化合物との比較

Key Observations:

- Electrophilicity : The pyridinyl group in this compound increases electrophilicity compared to CDMT’s methoxy groups, which donate electrons via resonance. This makes the former more reactive toward nucleophiles like amines or thiols .

- Steric Effects : Derivatives with bulky substituents (e.g., 2-chloro-4,6-di(pyridin-4-yl)-1,3,5-triazine) exhibit reduced reactivity due to steric hindrance.

This compound

- Typical Reactions : Used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl triazines. The pyridinyl group stabilizes transition metals (e.g., Pd), enhancing catalytic efficiency.

- Yield : Reported yields in nucleophilic substitutions exceed 80% under mild conditions (room temperature, polar aprotic solvents) due to high electrophilicity.

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

Cyanuric Chloride

- Reactivity : Rapid sequential substitution of chlorines enables use in industrial-scale synthesis of herbicides and dyes. Reactions often require controlled pH and stoichiometry to prevent over-substitution.

Solubility and Stability

| Compound | Solubility Profile | Stability |

|---|---|---|

| This compound | Soluble in DMSO, DMF; moderate in THF | Stable under inert atmosphere |

| CDMT | High solubility in THF, acetone | Hygroscopic; degrades upon prolonged storage |

| Cyanuric chloride | Insoluble in water; soluble in ether | Reacts violently with moisture |

Research Findings and Industrial Relevance

- Pharmaceuticals : this compound is a key intermediate in kinase inhibitor development, leveraging its pyridinyl group for target binding.

- Coordination Chemistry : Forms luminescent complexes with Ru(II) and Ir(III) for optoelectronic applications.

- Limitations : CDMT’s moisture sensitivity contrasts with the target compound’s stability, making the latter preferable for long-term storage .

生物活性

2-Chloro-4-pyridin-4-yl-1,3,5-triazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases.

Synthesis

The synthesis of this compound involves various methods that enhance its biological activity. Recent studies have employed one-pot reactions and catalyzed processes to optimize yields and reduce reaction times. For instance, Ullmann Cu(I)-catalyzed methods have been shown to effectively produce this compound while minimizing side products .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that derivatives of 1,3,5-triazine, including this compound, inhibited cell proliferation in human colon cancer cell lines (DLD-1 and HT-29) through apoptosis induction and interference with intracellular signaling pathways .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 24.6 | Alkylation of nucleophiles |

| 2-Chloroethyl derivative | LNCaP (Prostate) | 13.88 | Apoptosis via PI3K inhibition |

| Triazine with Ala-Ala substituent | DLD-1 (Colon) | 7.5 | Induction of apoptosis |

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. Recent studies evaluated its inhibitory effects on acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes implicated in Alzheimer's disease. The most active derivatives exhibited IC50 values as low as 0.051 µM for AChE and 9.00 µM for BACE1 . This suggests potential therapeutic roles in treating neurodegenerative diseases.

Table 2: Enzyme Inhibition by this compound Derivatives

| Compound | AChE IC50 (µM) | BACE1 IC50 (µM) |

|---|---|---|

| Compound A | 0.051 | 9.00 |

| Compound B | 0.065 | 11.09 |

| Compound C | 0.092 | 14.25 |

The mechanisms underlying the biological activity of this compound are multifaceted:

- Cytotoxicity : The compound demonstrates strong cytotoxic effects by forming covalent bonds with nucleophilic sites on DNA and proteins, leading to apoptosis in cancer cells .

- Enzyme Inhibition : It inhibits key enzymes such as AChE and BACE1 through competitive inhibition mechanisms, which may help mitigate symptoms of neurodegenerative diseases .

- Signal Pathway Modulation : The compound affects various signaling pathways involved in cell survival and proliferation, particularly through the inhibition of the PI3K pathway .

Case Studies

Several case studies highlight the efficacy of this compound:

- Colon Cancer Study : A study on the effects of various triazine derivatives on colon cancer cells showed that compounds similar to this compound induced significant apoptosis and reduced tumor growth rates compared to standard chemotherapy agents .

- Neurodegeneration Research : Another investigation focused on the neuroprotective properties of triazine derivatives demonstrated that they could significantly lower AChE activity in vitro and improve cognitive function in animal models of Alzheimer's disease .

Q & A

Q. Experimental Design :

- Use differential scanning calorimetry (DSC) for thermal analysis.

- Determine solubility via shake-flask method with UV-Vis quantification .

How can HPLC methods resolve contradictions in reported degradation pathways of chlorinated triazines?

Advanced Research Focus

Degradation studies of triazines like atrazine reveal intermediates such as 2-chloro-4-acetamido-6-isopropylamino-1,3,5-triazine . Discrepancies arise from varying environmental conditions (e.g., microbial activity vs. abiotic hydrolysis).

Methodological Approach :

- Column Selection : C18 reversed-phase columns resolve polar metabolites .

- Detection : UV absorption at 220 nm for chlorinated triazines; confirm metabolites via LC-MS .

- Case Study : In RDX metabolism, HPLC differentiated nitroso derivatives (MNX, DNX, TNX) with detection limits <0.1 ppm .

What structure-activity relationships (SARs) govern the biological activity of pyridinyl-triazine derivatives?

Advanced Research Focus

Substituents on the triazine ring modulate biological activity:

Q. SAR Analysis :

- Compare IC₅₀ values of this compound derivatives in kinase inhibition assays .

- Use computational docking to predict binding affinities with target proteins .

How should researchers address contradictions in degradation pathway data for chlorinated triazines?

Methodological Guidance

Conflicting reports (e.g., Fan et al. vs. Marchetti et al. ) arise from:

- Matrix Effects : Soil vs. aqueous systems alter degradation kinetics.

- Analytical Sensitivity : Low-resolution methods may miss trace intermediates.

Q. Resolution Strategy :

Conduct controlled lab studies with isotopically labeled triazines.

Use high-resolution mass spectrometry (HRMS) to identify transient intermediates .

What advanced applications exist for pyridinyl-triazines in material science?

Q. Advanced Research Focus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。